(2S)-2-tetracosyloxirane
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Overview
Description
Epoxides, C24-48-alkyl, are a class of compounds characterized by the presence of an epoxy group (a three-membered oxygen-containing ring) attached to an alkyl chain with 24 to 48 carbon atoms . These compounds are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epoxides, C24-48-alkyl, can be synthesized through several methods, with epoxidation of alkenes being the most common. One typical method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), which react with alkenes to form epoxides . The reaction is typically carried out at room temperature and is stereospecific, meaning that the stereochemistry of the alkene is retained in the epoxide product .
Industrial Production Methods
On an industrial scale, epoxides are often produced using hydrogen peroxide and a base catalyst. This method involves the oxidation of unsaturated compounds to form the corresponding epoxides . The process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Epoxides, C24-48-alkyl, undergo various types of reactions, including:
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases and involve the nucleophilic attack on the less substituted carbon of the epoxide ring.
Oxidation and Reduction: Epoxides can be further oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Epoxides can react with nucleophiles such as amines, alcohols, and thiols to form substituted products.
Common Reagents and Conditions
Acid-Catalyzed Ring-Opening: Typically involves the use of aqueous acids like hydrochloric acid or sulfuric acid.
Base-Catalyzed Ring-Opening: Common bases include sodium hydroxide and potassium hydroxide.
Oxidizing Agents: Peroxycarboxylic acids like mCPBA are commonly used for epoxidation.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted compounds depending on the nucleophile used .
Scientific Research Applications
Epoxides, C24-48-alkyl, have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of epoxides involves the high reactivity of the three-membered ring, which can undergo nucleophilic attack leading to ring-opening reactions . This reactivity is due to the ring strain and the electrophilic nature of the epoxide carbons . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Epoxides, C24-48-alkyl, are similar to other cyclic ethers but are more reactive due to the ring strain in the three-membered ring . Similar compounds include:
Ethylene Oxide: A simple epoxide with a two-carbon chain.
Propylene Oxide: An epoxide with a three-carbon chain.
Butylene Oxide: An epoxide with a four-carbon chain.
The uniqueness of Epoxides, C24-48-alkyl, lies in their long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain epoxides .
Properties
Molecular Formula |
C26H52O |
---|---|
Molecular Weight |
380.7 g/mol |
IUPAC Name |
(2S)-2-tetracosyloxirane |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27-26/h26H,2-25H2,1H3/t26-/m0/s1 |
InChI Key |
VHAXNXDRZSLKOX-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC[C@H]1CO1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1CO1 |
Origin of Product |
United States |
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